molecular formula C22H25N3O2 B6467686 2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine CAS No. 2640951-64-8

2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine

Cat. No.: B6467686
CAS No.: 2640951-64-8
M. Wt: 363.5 g/mol
InChI Key: IGOVDSWKIZIJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine is a complex organic compound that features a piperidine ring substituted with a 3,5-dimethoxyphenylmethyl group and a 1,8-naphthyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine typically involves multi-step organic synthesisThe final step involves the coupling of this intermediate with 1,8-naphthyridine under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the naphthyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dimethoxyphenyl)-2-(piperidin-4-yl)ethanone
  • 2-(3,5-Dimethoxyphenyl)-1,8-naphthyridine
  • 4-(3,5-Dimethoxyphenyl)piperidine

Uniqueness

What sets 2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine apart from similar compounds is its unique combination of the piperidine ring, the 3,5-dimethoxyphenylmethyl group, and the 1,8-naphthyridine moiety. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications .

Properties

IUPAC Name

2-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-26-19-12-16(13-20(14-19)27-2)15-25-10-7-17(8-11-25)21-6-5-18-4-3-9-23-22(18)24-21/h3-6,9,12-14,17H,7-8,10-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOVDSWKIZIJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.